Cas no 1807267-53-3 (4-chloro-6-fluoro-pyridine-2-carbonitrile)
4-chloro-6-fluoro-pyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-fluoropicolinonitrile
- 4-chloro-6-fluoro-pyridine-2-carbonitrile
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- MDL: MFCD28747895
- Inchi: 1S/C6H2ClFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
- InChI Key: ZCWKSEZLANRBGU-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C#N)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- XLogP3: 2
- Topological Polar Surface Area: 36.7
4-chloro-6-fluoro-pyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011058-250mg |
4-Chloro-6-fluoropicolinonitrile |
1807267-53-3 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029011058-1g |
4-Chloro-6-fluoropicolinonitrile |
1807267-53-3 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-100mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 100mg |
¥3564.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-250mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 250mg |
¥4752.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-500mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 500mg |
¥7920.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-1g |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 1g |
¥11880.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1199322-5g |
4-Chloro-6-fluoropicolinonitrile |
1807267-53-3 | 95% | 5g |
$2850 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-100.0mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 100.0mg |
¥3564.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-250.0mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 250.0mg |
¥4752.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9540-500.0mg |
4-chloro-6-fluoro-pyridine-2-carbonitrile |
1807267-53-3 | 95% | 500.0mg |
¥7920.0000 | 2024-07-23 |
4-chloro-6-fluoro-pyridine-2-carbonitrile Suppliers
4-chloro-6-fluoro-pyridine-2-carbonitrile Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-chloro-6-fluoro-pyridine-2-carbonitrile
4-Chloro-6-Fluoro-Pyridine-2-Carbonitrile: A Comprehensive Overview
The compound 4-chloro-6-fluoro-pyridine-2-carbonitrile, identified by the CAS number 1807267-53-3, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring with substituents at positions 2, 4, and 6. Specifically, the 2-position bears a cyano group (-CN), while the 4-position is substituted with a chlorine atom (Cl) and the 6-position with a fluorine atom (F). This unique combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various research and industrial applications.
Recent studies have highlighted the potential of 4-chloro-6-fluoro-pyridine-2-carbonitrile as a building block in medicinal chemistry. The presence of electron-withdrawing groups such as chlorine and fluorine at positions 4 and 6, respectively, enhances the reactivity of the pyridine ring, making it an ideal candidate for further functionalization. Researchers have explored its use in synthesizing bioactive compounds targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, modifications to this compound have led to the development of novel kinase inhibitors, which are critical in anticancer drug discovery.
In addition to its role in drug discovery, 4-chloro-6-fluoro-pyridine-2-carbonitrile has gained attention in agrochemical research. The compound's ability to act as a precursor for herbicides and insecticides has been extensively investigated. Its structural features allow for easy substitution reactions, enabling the creation of derivatives with enhanced efficacy and selectivity against target pests. Recent advancements in green chemistry have also focused on optimizing the synthesis pathways of this compound to minimize environmental impact.
The synthesis of 4-chloro-6-fluoro-pyridine-2-carbonitrile typically involves multi-step processes that include nucleophilic substitution and electrophilic aromatic substitution reactions. Researchers have reported several methods to improve the yield and purity of this compound. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while reducing energy consumption. These innovations underscore the importance of continuous process optimization in chemical manufacturing.
Beyond its direct applications, 4-chloro-6-fluoro-pyridine-2-carbonitrile serves as a valuable model system for studying fundamental chemical principles. Its electronic properties make it an excellent candidate for investigating aromaticity, conjugation effects, and reactivity patterns in heterocyclic compounds. Computational studies using density functional theory (DFT) have provided insights into its molecular orbitals and reactivity trends, contributing to our understanding of pyridine chemistry.
In conclusion, 4-chloro-6-fluoro-pyridine-2-carbonitrile, with its CAS number 1807267-53-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a key intermediate in drug discovery, agrochemical development, and materials science. Ongoing research continues to unlock new potentials for this compound, ensuring its relevance in both academic and industrial settings.
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